molecular formula C22H28ClN5O4 B2965111 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941874-24-4

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2965111
CAS No.: 941874-24-4
M. Wt: 461.95
InChI Key: IFGSHCXBLYVACK-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative with a complex substitution pattern. Key structural features include:

  • A 7-position substituent: 3-(4-chlorophenoxy)-2-hydroxypropyl, contributing to hydrophobicity and hydrogen-bonding capacity due to the hydroxyl and chlorophenoxy groups.
  • An 8-position substituent: 4-methylpiperidin-1-yl, introducing a basic nitrogen and cyclic structure that may modulate solubility and pharmacokinetic properties.

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O4/c1-14-8-10-27(11-9-14)21-24-19-18(20(30)26(3)22(31)25(19)2)28(21)12-16(29)13-32-17-6-4-15(23)5-7-17/h4-7,14,16,29H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGSHCXBLYVACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Cl)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates various functional groups that may influence its interaction with biological systems, particularly in modulating signaling pathways such as the Wnt pathway.

Chemical Structure and Properties

The molecular formula of this compound is C21H26ClN5O4C_{21}H_{26}ClN_{5}O_{4} with a molecular weight of approximately 447.9 g/mol. The presence of a chlorophenoxy group and a hydroxypropyl chain contributes to its unique properties and potential biological activities.

PropertyValue
Molecular FormulaC21H26ClN5O4
Molecular Weight447.9 g/mol
CAS Number333305-39-8
Purity≥95%

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the modulation of the Wnt signaling pathway . This pathway is crucial for various cellular processes, including cell proliferation and differentiation. Aberrant Wnt signaling has been associated with tumorigenesis, making this compound a candidate for anti-cancer research.

The compound's interactions with proteins involved in the Wnt signaling pathway can lead to downstream effects on gene expression and cellular behavior. Specifically, it may inhibit pathways that contribute to cancer cell growth and survival, although detailed mechanisms remain to be fully elucidated.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Wnt Pathway Modulation : Research has shown that purine derivatives can inhibit aberrant Wnt signaling. For instance, compounds structurally similar to the target compound have been observed to reduce tumor growth in xenograft models by modulating this pathway .
  • Immunosuppressive Activity : In vitro assays have demonstrated that related compounds exhibit immunosuppressive properties, which could be relevant in therapeutic contexts where modulation of immune responses is necessary .
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective capabilities by inhibiting apoptotic pathways through the regulation of kinases involved in cell survival .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other known purine derivatives:

Compound NameNotable FeaturesBiological Activity
TheophyllineBronchodilator effectsAnti-inflammatory
CaffeineStimulant propertiesCNS stimulation
1-MethylxanthinePotential anti-inflammatory effectsModulates immune response

What distinguishes This compound from these compounds is its specific functionalization with a chlorophenoxy group and a morpholino moiety, which may confer unique biological activities not present in simpler purines or xanthines.

Comparison with Similar Compounds

Table 1: Substituent and Structural Comparison

Compound Name (IUPAC) 7-Substituent 8-Substituent Molecular Weight (g/mol) Key Features
Target Compound: 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione 3-(4-Chlorophenoxy)-2-hydroxypropyl 4-Methylpiperidin-1-yl Not explicitly provided Chlorine atom enhances lipophilicity; piperidine improves basicity.
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(3-methylanilino)purine-2,6-dione 4-Methoxyphenoxy-2-hydroxypropyl 3-Methylanilino Not provided Methoxy group increases electron density; anilino may alter π-π interactions.
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-((3-methoxypropyl)amino)-3-methylpurine-2,6-dione 3-(4-Chlorophenoxy)-2-hydroxypropyl 3-Methoxypropylamino Not provided Linear methoxypropyl chain reduces steric hindrance.
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione 3-(4-Chlorophenoxy)-2-hydroxypropyl Hydrazinyl-indolylidene 509.9 Hydrazine-indole moiety introduces planar aromaticity and hydrogen bonding.

Key Observations:

7-Substituent Variations: The 4-chlorophenoxy group (target compound, ) increases hydrophobicity compared to the 4-methoxyphenoxy group in . This substitution may enhance membrane permeability but reduce aqueous solubility. The 2-hydroxypropyl backbone is conserved across analogs, suggesting its role in maintaining conformational flexibility or hydrogen-bonding interactions.

3-Methylanilino () introduces an aromatic amine, which could participate in π-stacking or serve as a hydrogen bond donor. Hydrazinyl-indolylidene () adds a conjugated system, likely influencing redox properties or intercalation with biomolecules.

Molecular Weight Trends :

  • The hydrazinyl-indole derivative in has a molar mass of 509.9 g/mol, reflecting its extended aromatic system. The target compound’s molecular weight is expected to be higher due to the piperidine substituent but lower than hydrazine-containing analogs.

Methodological Considerations for Comparison

Chemical similarity assessments (as described in ) utilize semantic parsing of IUPAC names to decompose substituents into sub-structural features. For example:

  • Priority rules : Substituents at position 8 (directly linked to the purine core) are weighted more heavily in similarity algorithms than distal modifications.
  • Typo tolerance: Algorithms account for minor nomenclature discrepancies (e.g., hyphen placement, numbering) to ensure accurate cross-referencing with databases like PubChem .

Implications for Research and Development

  • Structure-Activity Relationships (SAR) : The 8-position’s substituent appears critical for modulating electronic and steric properties. For instance, replacing piperidine with hydrazine () may shift activity toward redox-sensitive targets.
  • Solubility and Bioavailability: The 4-chlorophenoxy group’s lipophilicity may necessitate formulation adjustments (e.g., prodrug strategies) to improve solubility.

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